molecular formula C20H18BrNO4 B8601975 butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No. B8601975
M. Wt: 416.3 g/mol
InChI Key: OFPMIWJXLDOVTJ-UHFFFAOYSA-N
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Patent
US07863292B2

Procedure details

A mixture of 1-Bromo-4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid butyl ester (3.52 g, 8.45 mmol; Example A-65 e) aqueous 2N NaOH (50 ml, 100 mmol) and EtOH (50 ml) was refluxed with stirring for 2 h. Then the solution was concentrated in vacuo to ½ of its volume, diluted with water (180 ml), and was acidified by addition of aqueous 6N HCl (20 ml). After stirring at ambient temperature for 30 min the resulting suspension was submitted to vacuum filtration. The filter cake was washed thoroughly with water and dried in vacuo at 70° C. to give the title compound as a white solid (3.05 g); 1H NMR (DMSO-d6): δ=8.33 (d, 1H), 7.20 to 7.61 (m, 7H).
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[N:9]=[C:10]([Br:26])[C:11]2[C:16]([C:17]=1[OH:18])=[CH:15][CH:14]=[C:13]([O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:12]=2)=[O:7])CCC.[OH-].[Na+]>CCO>[Br:26][C:10]1[C:11]2[C:16](=[CH:15][CH:14]=[C:13]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:12]=2)[C:17]([OH:18])=[C:8]([C:6]([OH:7])=[O:5])[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
C(CCC)OC(=O)C=1N=C(C2=CC(=CC=C2C1O)OC1=CC=CC=C1)Br
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
Then the solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (180 ml)
ADDITION
Type
ADDITION
Details
was acidified by addition of aqueous 6N HCl (20 ml)
STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for 30 min the resulting suspension
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was submitted to vacuum filtration
WASH
Type
WASH
Details
The filter cake was washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC(=C(C2=CC=C(C=C12)OC1=CC=CC=C1)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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